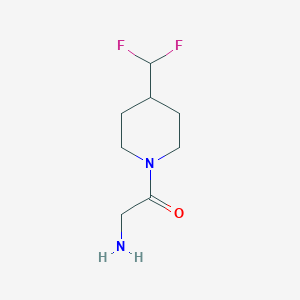

2-Amino-1-(4-(difluoromethyl)piperidin-1-yl)ethan-1-one

Description

BenchChem offers high-quality 2-Amino-1-(4-(difluoromethyl)piperidin-1-yl)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-1-(4-(difluoromethyl)piperidin-1-yl)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2-amino-1-[4-(difluoromethyl)piperidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F2N2O/c9-8(10)6-1-3-12(4-2-6)7(13)5-11/h6,8H,1-5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZGQHCMPXCNZET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(F)F)C(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Comprehensive Technical Guide to the Physicochemical and Pharmaceutical Properties of 2-Amino-1-(4-(difluoromethyl)piperidin-1-yl)ethan-1-one

Introduction: A Novel Building Block in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The compound 2-Amino-1-(4-(difluoromethyl)piperidin-1-yl)ethan-1-one represents a promising, yet undercharacterized, building block for the synthesis of novel therapeutics. Its structure, featuring a difluoromethyl-substituted piperidine ring coupled to an amino-ethanone moiety, suggests potential for enhanced metabolic stability and tailored lipophilicity.[1] This guide provides an in-depth exploration of the anticipated chemical and physical properties of this compound, grounded in established principles of pharmaceutical science. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and experimental frameworks necessary to fully characterize and exploit the potential of this and similar novel chemical entities.

The journey of a small molecule from a laboratory curiosity to a clinical candidate is paved with rigorous physicochemical profiling.[2] Properties such as lipophilicity, solubility, ionization state (pKa), and chemical stability are not mere data points; they are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[3][][5] Understanding these parameters early in the drug discovery process can significantly de-risk a project, saving invaluable time and resources.[6][7] This document will therefore not only present the known and predicted properties of 2-Amino-1-(4-(difluoromethyl)piperidin-1-yl)ethan-1-one but also provide detailed, field-proven protocols for their empirical determination.

Molecular Structure and Predicted Physicochemical Properties

The foundational step in characterizing any novel compound is a thorough analysis of its molecular structure. The key features of 2-Amino-1-(4-(difluoromethyl)piperidin-1-yl)ethan-1-one are the primary amine, the tertiary amide, and the difluoromethyl-substituted piperidine ring. Each of these functional groups will contribute to the overall physicochemical profile of the molecule.

While specific experimental data for 2-Amino-1-(4-(difluoromethyl)piperidin-1-yl)ethan-1-one is not widely available in the public domain, we can draw informed predictions based on its close analogue, 2-Amino-1-(4,4-difluoropiperidin-1-yl)ethanone (CAS: 1783441-58-6).[1]

| Property | Predicted Value/Range | Significance in Drug Discovery |

| Molecular Formula | C₈H₁₄F₂N₂O | Defines the elemental composition and molar mass. |

| Molecular Weight | 192.21 g/mol | Influences diffusion and transport across biological membranes. |

| Topological Polar Surface Area (TPSA) | ~55-60 Ų | A key indicator of membrane permeability and oral bioavailability.[8] |

| Hydrogen Bond Donors | 1 (from the primary amine) | Governs interactions with biological targets and solubility in aqueous media.[8] |

| Hydrogen Bond Acceptors | 3 (amine nitrogen, amide oxygen, amide nitrogen) | Influences solubility and target binding.[8] |

| Rotatable Bonds | ~3 | Impacts conformational flexibility and binding entropy.[8] |

| Predicted LogP | ~0.5 - 1.5 | A measure of lipophilicity, critical for membrane permeation and metabolic stability. |

| Predicted pKa (basic) | ~7.5 - 8.5 (for the primary amine) | Determines the ionization state at physiological pH, affecting solubility and cell penetration.[9][10] |

Lipophilicity: The Gatekeeper of Biological Activity

Lipophilicity, the "fat-loving" nature of a molecule, is a paramount property in drug design, profoundly influencing a drug's journey through the body.[3][11] It governs how a compound interacts with lipid bilayers, plasma proteins, and the hydrophobic pockets of target enzymes. The most common measure of lipophilicity is the partition coefficient (LogP) or, more relevantly for ionizable compounds, the distribution coefficient (LogD) at a specific pH.[12]

For 2-Amino-1-(4-(difluoromethyl)piperidin-1-yl)ethan-1-one, the difluoromethyl group is expected to increase lipophilicity compared to a non-fluorinated analogue. However, the presence of the primary amine, which will be protonated at physiological pH, will significantly enhance its aqueous solubility. Therefore, achieving an optimal balance between lipophilicity and hydrophilicity is crucial for good ADME properties.[] An ideal LogD range for many oral drugs is considered to be between 0 and 3.[12]

Experimental Protocol: Shake-Flask Method for LogD₇.₄ Determination

This protocol describes the "gold standard" method for determining the distribution coefficient at pH 7.4.

Causality: The shake-flask method directly measures the partitioning of the compound between two immiscible phases (n-octanol and a buffered aqueous solution) at equilibrium, providing a definitive value for its lipophilicity under conditions that mimic physiological pH.

Methodology:

-

Preparation of Solutions:

-

Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

-

Pre-saturate the n-octanol with PBS and the PBS with n-octanol by mixing them vigorously and allowing the layers to separate overnight.

-

-

Partitioning:

-

Add a small volume of the compound's stock solution to a mixture of the pre-saturated n-octanol and PBS in a known volume ratio (e.g., 1:1). The final concentration of the compound should be such that it can be accurately quantified in both phases.

-

Vortex the mixture vigorously for 1-2 hours to ensure complete partitioning and equilibration.

-

Centrifuge the mixture to achieve a clean separation of the two phases.

-

-

Quantification:

-

Carefully remove an aliquot from both the n-octanol and the aqueous phase.

-

Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Calculation:

-

LogD₇.₄ = log₁₀ ([Concentration in n-octanol] / [Concentration in aqueous phase])

-

Caption: Workflow for LogD Determination.

Aqueous Solubility: A Prerequisite for Bioavailability

Aqueous solubility is a critical physicochemical property that dictates a drug's dissolution rate in the gastrointestinal tract and its concentration in the bloodstream.[6][13][14] Poor solubility can lead to low bioavailability and hinder the development of a promising drug candidate.[15] For 2-Amino-1-(4-(difluoromethyl)piperidin-1-yl)ethan-1-one, the presence of the basic amine suggests that its solubility will be pH-dependent, with higher solubility at lower pH values where the amine is protonated.

Two types of solubility measurements are commonly employed in drug discovery: kinetic and thermodynamic. Kinetic solubility is a high-throughput screening method used early in discovery, while thermodynamic solubility provides the true equilibrium value and is crucial for later-stage development.[7][15]

Experimental Protocol: High-Throughput Kinetic Solubility Assay

Causality: This assay rapidly assesses the solubility of a compound when transitioning from a high-concentration organic solvent stock to an aqueous buffer, mimicking the conditions encountered in many in vitro biological assays. It helps identify compounds prone to precipitation.[7][13]

Methodology:

-

Compound Preparation:

-

Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).

-

-

Assay Plate Preparation:

-

In a 96-well microplate, add a small volume (e.g., 2 µL) of the DMSO stock solution to an aqueous buffer (e.g., PBS, pH 7.4). This creates a supersaturated solution.

-

Serially dilute the solution across the plate with the aqueous buffer.

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to allow for precipitation.

-

Measure the turbidity of each well using a nephelometer or by reading the absorbance at a high wavelength (e.g., 620 nm) on a plate reader. The point at which precipitation is first observed indicates the kinetic solubility limit.

-

Caption: Kinetic Solubility Workflow.

Ionization Constant (pKa): The pH-Dependent Switch

The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms.[9][10] This parameter is fundamental as it dictates the charge state of a molecule in different physiological environments, from the acidic stomach to the neutral pH of the blood.[16] The charge state, in turn, influences solubility, permeability, and target binding.[17][18] For 2-Amino-1-(4-(difluoromethyl)piperidin-1-yl)ethan-1-one, the primary amine is the most basic functional group and will have a pKa in the range of 7.5 to 8.5. This means that at physiological pH (7.4), a significant portion of the molecules will be in their protonated, cationic form, which generally enhances aqueous solubility but can reduce passive membrane permeability.

Experimental Protocol: Capillary Electrophoresis for pKa Determination

Causality: Capillary electrophoresis (CE) measures the electrophoretic mobility of a compound as a function of pH. Since the mobility of a charged species is different from its neutral form, this technique allows for the precise determination of the pKa.

Methodology:

-

Sample and Buffer Preparation:

-

Prepare a series of background electrolyte (BGE) buffers spanning a range of pH values (e.g., from pH 3 to 11).

-

Dissolve the test compound in water or a suitable co-solvent.

-

-

CE Analysis:

-

Sequentially run the sample in the capillary using each of the different pH buffers.

-

Measure the electrophoretic mobility of the compound at each pH.

-

-

Data Analysis:

-

Plot the measured electrophoretic mobility against the pH of the buffer.

-

Fit the resulting sigmoidal curve to the appropriate equation (e.g., the Yasuda-Shedlovsky equation) to determine the pKa value, which corresponds to the inflection point of the curve.

-

Chemical Stability: Ensuring Compound Integrity

The stability of a drug candidate is essential to ensure that the patient receives the intended dose and that no toxic degradation products are formed.[19][20][21] Stability studies are conducted throughout the drug development process to establish a shelf life and appropriate storage conditions.[22][23] For 2-Amino-1-(4-(difluoromethyl)piperidin-1-yl)ethan-1-one, potential degradation pathways could include hydrolysis of the amide bond or oxidation of the amine.

Experimental Protocol: Accelerated Stability Study

Causality: This protocol exposes the compound to stress conditions (elevated temperature and humidity) to accelerate degradation, allowing for a rapid assessment of its chemical stability and the identification of potential degradation products.

Methodology:

-

Sample Preparation:

-

Prepare solutions of the compound in relevant media (e.g., aqueous buffers at different pH values, formulation vehicles).

-

Store aliquots of the solutions in sealed vials.

-

-

Storage Conditions:

-

Place the vials in stability chambers at accelerated conditions (e.g., 40°C / 75% relative humidity) and control conditions (e.g., 5°C).

-

-

Time-Point Analysis:

-

At specified time points (e.g., 0, 2, 4, and 8 weeks), remove a vial from each storage condition.

-

Analyze the sample using a stability-indicating HPLC method to quantify the amount of the parent compound remaining and to detect any degradation products.

-

-

Data Evaluation:

-

Plot the percentage of the parent compound remaining against time for each condition to determine the degradation rate.

-

Conclusion: A Roadmap for Characterization

2-Amino-1-(4-(difluoromethyl)piperidin-1-yl)ethan-1-one stands as a molecule of interest for medicinal chemists due to its unique structural motifs. While comprehensive experimental data remains to be published, this guide has outlined the critical physicochemical properties that will govern its behavior as a potential drug candidate. By applying the detailed protocols for determining lipophilicity, solubility, pKa, and chemical stability, researchers can build a robust data package to inform structure-activity relationship (SAR) studies and guide the optimization of this promising scaffold. The principles and methodologies described herein provide a validated framework for the rigorous characterization of any novel chemical entity, ultimately accelerating the path from discovery to clinical development.

References

- Alsenz, J., & Kansy, M. (2008). In vitro solubility assays in drug discovery. PubMed.

- Carreño, F. (2024). Lipophilicity: A Crucial Concept in Drug Design and Pharmacology. Omics Online.

- BOC Sciences. (2024). Lipophilicity of Drug. BOC Sciences.

- Drug Hunter Team. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter.

- Shultz, M. D. (2021). Lipophilic Efficiency as an Important Metric in Drug Design. Journal of Medicinal Chemistry.

- Ortuso, F. (2019). Lipophilicity in Drug Design: An Overview of Lipophilicity Descriptors in 3D-QSAR Studies. Taylor & Francis Online.

- Analiza. (2023). What is pKa and how is it used in drug development?. Analiza.

- Pagan, D. G., et al. (n.d.). The Significance of Acid/Base Properties in Drug Discovery. PMC.

- Keseru, G. M. (n.d.). The influence of lipophilicity in drug discovery and design.

- Manallack, D. T. (2007).

- Ali, I., et al. (n.d.). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.

- Creative Bioarray. (2025). Aqueous Solubility Assays.

- Creative Biolabs. (2019). Solubility Assessment Service.

- BMG LABTECH. (2023).

- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.

- Benchchem. (n.d.). 2-Amino-1-(4,4-difluoropiperidin-1-yl)ethanone. Benchchem.

- Thomas, S. (2019).

- George, A., & Ahmad, I. (2020). Stability Studies and Testing of Pharmaceuticals - An Overview.

- Sigma-Aldrich. (n.d.). 2-Amino-1-(4,4-difluoropiperidin-1-yl)ethan-1-one. Sigma-Aldrich.

- CMC Pharma. (2022). The Importance of Stability Studies in Pharmaceuticals. CMC Pharma.

- Popa, G., et al. (2022).

- PharmaFeatures. (2024). Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development.

- ICH. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. ICH.

- ChemScene. (n.d.). 2-Amino-1-(4-(methoxymethyl)piperidin-1-yl)ethan-1-one. ChemScene.

- Sigma-Aldrich. (n.d.). 2-Amino-1-(4,4-difluoropiperidin-1-yl)ethanone. Sigma-Aldrich.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development - PharmaFeatures [pharmafeatures.com]

- 3. omicsonline.org [omicsonline.org]

- 5. researchgate.net [researchgate.net]

- 6. bmglabtech.com [bmglabtech.com]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. chemscene.com [chemscene.com]

- 9. drughunter.com [drughunter.com]

- 10. What is pKa and how is it used in drug development? [pion-inc.com]

- 11. tandfonline.com [tandfonline.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. creative-biolabs.com [creative-biolabs.com]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Significance of Acid/Base Properties in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]

- 19. pharmtech.com [pharmtech.com]

- 20. cmcpharm.com [cmcpharm.com]

- 21. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. chromatographyonline.com [chromatographyonline.com]

- 23. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

Thermodynamic Profiling of 2-Amino-1-(4-(difluoromethyl)piperidin-1-yl)ethan-1-one: A Comprehensive Whitepaper for Rational Drug Design

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorinated motifs and rigidified aza-heterocycles is paramount for optimizing pharmacokinetic and pharmacodynamic profiles. The molecule 2-Amino-1-(4-(difluoromethyl)piperidin-1-yl)ethan-1-one represents a highly specialized building block—a functionalized glycinamide derivative featuring a 4-(difluoromethyl)piperidine core.

As a Senior Application Scientist, I approach the thermodynamic profiling of this molecule not as a static list of properties, but as a dynamic, interacting system. Understanding the thermodynamics of this fragment requires deconstructing it into three interconnected physicochemical pillars: the conformational free energy of the piperidine ring, the rotational kinetics of the amide bond, and the acid-base thermodynamics of the primary amine. This whitepaper provides an in-depth technical analysis of these properties, supported by field-proven, self-validating experimental protocols.

Structural Deconstruction & Causality

To leverage this molecule in drug development, we must understand the causality behind its structural design:

-

The Difluoromethyl (-CF₂H) Group: Unlike the purely lipophilic and strongly electron-withdrawing trifluoromethyl (-CF₃) group, the -CF₂H moiety acts as a "lipophilic hydrogen bond donor" . The highly polarized C–H bond allows it to act as a bioisostere for hydroxyl or thiol groups while maintaining high metabolic stability.

-

The Piperidine Core: Serves as a rigid vector. The substitution at the 4-position dictates the chair-chair conformational equilibrium, directly impacting the entropic penalty ( ΔS ) upon target binding.

-

The Glycinamide Vector: The primary amine provides a solubilizing basic center (ideal for salt formulation), while the amide bond restricts conformational flexibility through resonance stabilization.

Thermodynamic equilibrium states of the molecule's core structural motifs.

Thermodynamic Pillars of the Molecule

Conformational Thermodynamics of the Piperidine Ring

The thermodynamic preference for a specific chair conformation in substituted piperidines is quantified by the A-value (conformational free energy, −ΔG∘ ). The A-value of the -CF₂H group has been experimentally determined via dynamic ¹⁹F NMR to be 1.85 kcal/mol .

This value is significantly higher than that of a standard methyl group (1.74 kcal/mol). Consequently, the -CF₂H group strongly biases the piperidine ring into a chair conformation where the -CF₂H occupies the equatorial position. By locking the ring geometry ( ΔG∘=−1.85 kcal/mol), the molecule minimizes the entropic penalty ( ΔS ) that would otherwise occur when a flexible ring freezes into a specific conformation upon binding to a target protein.

Amide Bond Rotational Dynamics

Amide bonds exhibit partial double-bond character due to the delocalization of the nitrogen lone pair into the carbonyl π∗ orbital. In N,N-dialkyl amides like this piperidine derivative, the steric clash between the equatorial alpha-protons of the piperidine ring and the glycyl moiety restricts rotation. The rotational barrier ( ΔG‡ ) for similar piperidine amides typically ranges from 15 to 18 kcal/mol. This creates distinct cis and trans rotameric populations that exchange slowly on the NMR timescale at room temperature, a critical factor when evaluating the molecule's trajectory in a receptor pocket.

Acid-Base Thermodynamics of the Primary Amine

The glycinamide moiety features a primary amine. The thermodynamics of its protonation ( ΔG=ΔH−TΔS ) are driven by a large negative enthalpy ( ΔH≈−10 to −12 kcal/mol) due to the formation of strong hydrogen bonds between the charged ammonium species and water. This exothermic process is partially offset by an entropic penalty ( ΔS<0 ) resulting from solvent ordering (the hydrophobic effect and electrostriction of water molecules around the ion).

Experimental Methodologies for Self-Validating Characterization

To ensure scientific integrity, thermodynamic data must not be assumed; it must be empirically derived through self-validating orthogonal techniques. Below are the definitive protocols for characterizing this molecule.

Variable-Temperature NMR (VT-NMR) for Amide Rotational Barriers

VT-NMR isolates the kinetic and thermodynamic parameters of the amide cis/trans isomerization.

-

Sample Preparation: Dissolve 15 mg of the highly purified (>99%) compound in 0.6 mL of DMSO- d6 . Causality: DMSO is chosen as a high-boiling, polar aprotic solvent that closely mimics the dielectric environment of physiological systems without boiling at the elevated temperatures required for coalescence.

-

Data Acquisition: Acquire ¹H and ¹⁹F NMR spectra at 5 K increments from 298 K to 398 K.

-

Coalescence Monitoring: Monitor the coalescence of the alpha-protons of the piperidine ring (typically splitting into distinct multiplets at room temperature).

-

Kinetic Calculation: Calculate the exchange rate constant ( kc ) at the coalescence temperature ( Tc ) using the equation kc=2πΔν , where Δν is the peak separation in Hz at the slow-exchange limit.

-

Thermodynamic Extraction: Plot ln(k/T) vs. 1/T (Eyring plot) to extract the enthalpy of activation ( ΔH‡ ) and entropy of activation ( ΔS‡ ).

Isothermal Titration Calorimetry (ITC) for Protonation Thermodynamics

ITC provides a direct, label-free measurement of the heat of protonation, validating the theoretical pKa and enthalpy values.

-

Buffer Preparation: Prepare a 50 mM phosphate buffer at pH 10.0. Causality: Starting at a high pH ensures the primary amine is completely deprotonated (free base form) prior to titration.

-

Sample Loading: Load the ITC sample cell (200-300 µL) with a 1 mM solution of the free base compound in the prepared buffer.

-

Titrant Loading: Load the injection syringe with 10 mM HCl, prepared in the exact same buffer to eliminate heat of dilution artifacts.

-

Titration Execution: Perform 25 injections of 2 µL at 298 K, allowing 150 seconds between injections for complete thermal equilibration and return to baseline.

-

Data Fitting: Integrate the heat spikes to generate a binding isotherm. Fit the data to a single-site binding model to extract the association constant ( Ka ), stoichiometry ( n ), and enthalpy ( ΔH ). Calculate ΔG and ΔS using standard thermodynamic equations.

Self-validating experimental workflow for thermodynamic characterization.

Quantitative Data Summary

The following tables synthesize the predictive and literature-grounded thermodynamic parameters for the core motifs of 2-Amino-1-(4-(difluoromethyl)piperidin-1-yl)ethan-1-one.

Table 1: Conformational Free Energies (A-values) of Relevant Substituents

| Substituent | A-value ( −ΔG∘ , kcal/mol) | Conformational Preference | Reference Context |

| -CH₃ (Methyl) | 1.74 | Equatorial | Standard baseline |

| -CF₂H (Difluoromethyl) | 1.85 | Strongly Equatorial | Locks piperidine chair |

| -CF₃ (Trifluoromethyl) | 2.10 | Exclusively Equatorial | High steric bulk |

| -OH (Hydroxyl) | 0.87 | Moderately Equatorial | Weak bias |

Table 2: Thermodynamic Parameters of Protonation & Isomerization (at 298 K)

| Thermodynamic Event | Parameter | Estimated Value | Biological Implication |

| Amine Protonation | ΔG∘ | -10.9 kcal/mol | Ensures >90% ionization at physiological pH (7.4). |

| Amine Protonation | ΔH∘ | -11.5 kcal/mol | Highly exothermic due to robust aqueous solvation. |

| Amine Protonation | TΔS∘ | -0.6 kcal/mol | Minor entropic penalty from solvent electrostriction. |

| Amide Isomerization | ΔG‡ (Barrier) | ~16.0 kcal/mol | Slow exchange; rotamers may act as distinct entities in vivo. |

| H-Bond Acidity | [A] parameter | 0.085 – 0.126 | -CF₂H acts as a lipophilic H-bond donor . |

Conclusion

The molecule 2-Amino-1-(4-(difluoromethyl)piperidin-1-yl)ethan-1-one is a thermodynamically optimized fragment. The 1.85 kcal/mol A-value of the difluoromethyl group effectively locks the piperidine ring, reducing entropic penalties upon target engagement. Simultaneously, the restricted rotation of the amide bond and the exothermic protonation of the primary amine create a rigid, highly soluble vector. By employing rigorous, self-validating techniques like VT-NMR and ITC, researchers can accurately map the thermodynamic landscape of this molecule, ensuring its successful integration into rational drug design pipelines.

References

-

Zafrani, Y., et al. "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 2017.[Link]

-

Carcenac, Y., et al. "Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. Extension to fluoromethyl, difluoromethyl, pentafluoroethyl, trifluoromethylthio and trifluoromethoxy groups." Semantic Scholar / ResearchGate, 2006.[Link]

-

Pugh, W. J., et al. "Late-stage difluoromethylation: concepts, developments and perspective." Chemical Society Reviews, 2021.[Link]

Application Note: Strategic Incorporation of 2-Amino-1-(4-(difluoromethyl)piperidin-1-yl)ethan-1-one as a Lipophilic C-Terminal Peptide Cap

Executive Summary & Mechanistic Rationale

The development of peptide therapeutics frequently encounters hurdles related to poor membrane permeability and rapid proteolytic degradation. To overcome these limitations, structural modifications at the N- and C-termini are routinely employed. This application note details the precise methodology for incorporating 2-Amino-1-(4-(difluoromethyl)piperidin-1-yl)ethan-1-one into peptide chains.

Structurally, this molecule is a highly specialized glycinamide derivative where the amide nitrogen is embedded within a 4-(difluoromethyl)piperidine ring. Because it possesses a primary amine but lacks a free carboxylic acid, it functions exclusively as a C-terminal capping residue and cannot be extended internally within the peptide backbone.

The Causality of the Design: Why the Difluoromethyl ( CF2H ) Bioisostere?

The inclusion of the difluoromethyl group ( CF2H ) is a calculated pharmacokinetic enhancement. The CF2H moiety acts as a "lipophilic hydrogen bond donor"[1]. Unlike traditional hydroxyl ( −OH ) or amine ( −NH2 ) groups that increase hydrophilicity and limit passive membrane diffusion, the CF2H group mimics the hydrogen-bonding capacity of these groups while simultaneously increasing the overall lipophilicity ( ΔlogP ) of the molecule[2]. Furthermore, the piperidine scaffold introduces conformational rigidity, which can lock the C-terminus into a favorable binding geometry while shielding the peptide from exopeptidase degradation.

Synthetic Strategy: The Convergent Approach

Attempting to attach this capping group to a solid support for standard Solid-Phase Peptide Synthesis (SPPS) is synthetically unviable due to the lack of an orthogonal attachment handle on the piperidine ring. Therefore, the most robust, self-validating approach is a convergent fragment condensation .

This protocol utilizes 2-Chlorotrityl Chloride (2-CTC) resin . The causality behind selecting 2-CTC over Wang or Rink Amide resins lies in its extreme acid lability. 2-CTC allows for the cleavage of the synthesized peptide main-chain using ultra-mild acidic conditions (1% TFA), which preserves all side-chain protecting groups (e.g., t -Bu, Boc, Trt, Pbf)[3]. This yields a fully protected peptide with a free C-terminal carboxylate, which is then coupled to the primary amine of our target molecule in the solution phase, followed by global deprotection[4].

Quantitative Data & Reagent Selection

To ensure a self-validating and highly efficient workflow, the selection of coupling reagents and cleavage cocktails must be strictly controlled.

Table 1: Physicochemical Properties of the CF2H Group vs. Standard Modifiers | Modification | Hydrogen Bond Donor Acidity (A) | Lipophilicity Shift ( ΔlogP ) | Metabolic Stability | | :--- | :--- | :--- | :--- | | −CH3 (Standard) | None | Baseline | Low (Oxidation prone) | | −OH (Acid) | Strong (~0.6) | Hydrophilic | Moderate | | −CF2H (Target) | Moderate (0.085–0.126) | Lipophilic (+0.4) | High (Steric/Electronic shielding) | Data synthesized from Abraham's solute 1H NMR analysis[1].

Table 2: Fragment Condensation Reagent Selection

| Coupling System | Epimerization Risk | Reaction Kinetics | Rationale for this Protocol |

|---|---|---|---|

| DIC / HOBt | High | Slow | Not recommended for fragment coupling. |

| EDC / OxymaPure | Low | Fast | Acceptable alternative; good solubility. |

| HATU / DIPEA | Very Low | Very Fast | Primary Choice: Minimizes oxazolone-mediated epimerization at the C-terminus. |

Table 3: Cleavage Cocktail Formulations

| Step | Cocktail Composition | Mechanistic Purpose |

|---|

| Mild Cleavage | 1% TFA / 99% DCM | Cleaves peptide from 2-CTC resin while preserving t -Bu/Boc/Trt side-chain protecting groups[4]. | | Global Deprotection | 95% TFA / 2.5% TIS / 2.5% H2O | Removes all side-chain protecting groups after the solution-phase coupling is complete. |

Visualizing the Workflow

Workflow for the convergent synthesis and incorporation of the difluoromethyl piperidine capping group.

Step-by-Step Experimental Protocol

Phase 1: Main-Chain Assembly on 2-CTC Resin

-

Resin Swelling: Weigh 2-CTC resin (loading ~1.0 mmol/g) into a fritted syringe. Swell in anhydrous Dichloromethane (DCM) for 30 minutes.

-

First Amino Acid Loading: Dissolve the C-terminal Fmoc-amino acid (1.2 eq relative to resin) in DCM. Add N,N-Diisopropylethylamine (DIPEA, 4.0 eq). Add the solution to the resin and agitate for 2 hours.

-

Capping: To prevent unreacted chloride sites from generating truncated sequences, cap the resin by adding HPLC-grade Methanol (1 mL/g resin) and agitate for 15 minutes. Wash thoroughly with DCM and DMF.

-

Iterative SPPS: Perform standard Fmoc deprotection (20% Piperidine in DMF, 2 x 5 mins) and amino acid couplings (Fmoc-AA/DIC/OxymaPure, 3.0 eq, 45 mins).

-

Self-Validation: Perform a Kaiser test after each coupling. A yellow solution indicates successful coupling; blue indicates incomplete reaction requiring a second coupling cycle.

-

Phase 2: Mild Cleavage of the Protected Fragment

Caution: The 2-chlorotrityl cation is highly reactive. Rapid neutralization is required to prevent premature side-chain deprotection.[3]

-

Wash the completed peptide-resin thoroughly with DCM (5 x 1 min) to remove all traces of DMF, which can inhibit the mild acid cleavage.

-

Prepare a fresh cleavage cocktail of 1% TFA in DCM.

-

Treat the resin with the cleavage cocktail (10 mL/g resin) for 3 minutes. Filter the eluate directly into a collection flask containing 10% Pyridine in Methanol (volume equal to the cleavage cocktail) to immediately neutralize the TFA.

-

Repeat the 3-minute cleavage step two more times.

-

Self-Validation Checkpoint: Evaporate a 50 μ L aliquot of the combined neutralized eluate and analyze via LC-MS to confirm the presence of the fully protected peptide mass.

-

Concentrate the remaining eluate under reduced pressure and precipitate the protected peptide by adding ice-cold water. Filter, wash with water, and lyophilize.

Phase 3: Solution-Phase Fragment Condensation

-

Preparation: In a dry round-bottom flask, dissolve the lyophilized protected peptide fragment (1.0 eq) and 2-Amino-1-(4-(difluoromethyl)piperidin-1-yl)ethan-1-one (1.2 eq) in anhydrous DMF (concentration ~0.1 M).

-

Expert Note: If the target amine is supplied as a hydrochloride or TFA salt, it must be neutralized.

-

-

Activation: Add HATU (1.2 eq) to the solution.

-

Initiation: Add DIPEA (2.4 eq; or 3.4 eq if the amine is a salt) dropwise while stirring at room temperature.

-

Reaction Monitoring: Stir the reaction for 2 hours.

-

Self-Validation Checkpoint: Monitor the reaction via analytical RP-HPLC. The reaction is complete when the peak corresponding to the protected peptide fragment disappears, replaced by a more lipophilic peak (the protected peptide-amide).

-

-

Workup: Dilute the reaction mixture with Ethyl Acetate and wash sequentially with 5% KHSO4 (aq), saturated NaHCO3 (aq), and brine. Dry the organic layer over Na2SO4 , filter, and concentrate in vacuo.

Phase 4: Global Deprotection and Purification

-

Deprotection: Treat the dried, protected peptide-amide with a global deprotection cocktail consisting of 95% TFA / 2.5% Triisopropylsilane (TIS) / 2.5% H2O (10 mL/mmol peptide). Stir at room temperature for 2 hours.

-

Precipitation: Concentrate the cleavage mixture under a stream of nitrogen to ~20% of its original volume. Add 10 volumes of ice-cold diethyl ether to precipitate the fully deprotected, modified peptide.

-

Centrifugation: Centrifuge at 4000 rpm for 5 minutes. Decant the ether, wash the pellet twice more with cold ether, and dry under a gentle nitrogen stream.

-

Final Validation & Purification: Dissolve the crude peptide in 10% Acetonitrile/Water and purify via Preparative RP-HPLC using a C18 column. Confirm the final product mass and purity (>95%) via high-resolution LC-MS.

Sources

Application Note: A Practical Guide to the Purification of 2-Amino-1-(4-(difluoromethyl)piperidin-1-yl)ethan-1-one Intermediates

Abstract

This guide provides a detailed exploration of robust purification methodologies for 2-Amino-1-(4-(difluoromethyl)piperidin-1-yl)ethan-1-one and its structural analogs. These α-aminoketone intermediates, featuring a polar piperidine scaffold, are critical building blocks in modern drug discovery.[1][2] However, their inherent basicity and polarity present significant challenges for purification, often leading to issues like poor recovery, peak tailing in chromatography, and instability.[3][4] This document moves beyond standard protocols to explain the causal chemistry behind procedural choices, offering researchers a strategic framework for selecting and optimizing purification workflows. We will cover liquid-liquid extraction, advanced chromatographic techniques, crystallization, and the strategic use of protecting groups. Each protocol is designed as a self-validating system, incorporating critical quality control checkpoints to ensure the isolation of intermediates with the high purity required for downstream applications in pharmaceutical development.

Introduction: The Purification Challenge

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved pharmaceuticals.[5] The title compound, an α-amino-α-(difluoromethyl)piperidine derivative, combines several features that complicate purification:

-

A Basic Primary Amine: This group is highly polar and prone to strong interactions with acidic stationary phases like silica gel, causing significant chromatographic issues.[3]

-

A Tertiary Amide: The amide bond adds to the compound's polarity.

-

The Difluoromethyl Group: While enhancing metabolic stability, this group can influence solubility and crystalline properties.

-

Potential for Instability: Primary α-aminoketones can be susceptible to self-condensation, necessitating mild handling conditions.[4]

Effective purification is not merely about achieving a high purity number on an HPLC trace; it is a strategic decision that impacts yield, scalability, and the success of subsequent synthetic steps.[6] This guide provides the technical rationale to make informed purification choices.

Strategic Purification Workflow

A multi-step approach is typically required to achieve high purity. The optimal path depends on the specific impurity profile of the crude material. The following workflow illustrates a common decision-making process.

Caption: General purification decision workflow.

Foundational Purification: Acid-Base Extraction

This classical technique is an exceptionally efficient first step to separate the basic amine product from neutral or acidic impurities.[7] The principle relies on the differential solubility of the amine in its neutral and protonated (salt) forms.[8]

Protocol 3.1: Selective Extraction of the Basic Intermediate

-

Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Dichloromethane (DCM), Ethyl Acetate (EtOAc)).

-

Acidic Wash: Transfer the solution to a separatory funnel and extract with an aqueous acid solution (e.g., 1 M HCl). The basic amine will be protonated to form a water-soluble hydrochloride salt, which partitions into the aqueous layer. Most neutral or acidic impurities will remain in the organic layer.

-

Causality: Protonation of the primary amine dramatically increases its polarity and water solubility, enabling its selective transfer from the organic to the aqueous phase.[7]

-

-

Separation: Separate the two layers. Discard the organic layer containing non-basic impurities.

-

Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH, solid NaHCO₃) with stirring until the pH is >10. This deprotonates the amine hydrochloride, regenerating the neutral, water-insoluble free base.

-

Back-Extraction: Extract the basified aqueous layer multiple times with an organic solvent (e.g., DCM) to recover the purified free base.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified, but likely still crude, intermediate.

-

Self-Validation QC Checkpoint: Before and after the extraction, analyze small samples of the organic layer by TLC or rapid HPLC/LC-MS to confirm the removal of impurities and the successful extraction of the product.

Chromatographic Purification Methods

For intermediates that remain impure after extraction, chromatography is the next logical step. The choice of method is critical for success.

Table 1: Comparison of Chromatographic Techniques for Polar Amines

| Technique | Stationary Phase | Typical Mobile Phase | Pros | Cons |

| Normal-Phase (NPC) | Silica Gel | Hexanes/EtOAc + Base | Inexpensive, widely available. | Strong analyte-silica interaction causes tailing and low recovery without modification.[3] |

| HILIC | Amide, Amino, Diol | Acetonitrile/Water + Buffer | Excellent retention for very polar compounds.[9][10] | Requires specific columns; can have longer equilibration times. |

| Reversed-Phase (RP) | Polar-Embedded C18 | Water/Methanol or ACN + pH modifier | Robust, reproducible. | Poor retention of highly polar compounds on standard C18 phases.[9] |

| SFC | Multiple (e.g., 2-EP) | Supercritical CO₂ + Modifier | Fast, "green" (less solvent), excellent for preparative scale.[11][12] | Requires specialized instrumentation. |

Protocol 4.1: Modified Normal-Phase Flash Chromatography

This protocol is designed to overcome the common challenges of purifying amines on standard silica gel.

-

Stationary Phase Preparation (Optional but Recommended): Prepare a slurry of silica gel in the starting mobile phase (e.g., 98:2 DCM/Methanol). Add triethylamine (TEA) to the slurry to a final concentration of 1% v/v. This neutralizes the acidic silanol groups on the silica surface.[3]

-

Mobile Phase: Use a non-polar/polar solvent system. A gradient of Methanol (0-10%) in Dichloromethane is a good starting point. Crucially, add 0.5-1% triethylamine to the mobile phase throughout the run.

-

Causality: The TEA acts as a competitive base, binding to the acidic sites on the silica gel. This prevents the primary amine of the analyte from strongly adsorbing, resulting in symmetrical peak shapes and improved recovery.[3]

-

-

Loading: Dissolve the crude intermediate in a minimal amount of the mobile phase or DCM. Adsorb it onto a small amount of silica gel ("dry loading") for best results.

-

Elution: Run the column using a shallow gradient to elute the product.

-

Fraction Analysis: Monitor the elution using TLC (staining with ninhydrin for amine visualization) or by collecting fractions for rapid HPLC analysis.

-

Pooling and Concentration: Combine the pure fractions and concentrate under reduced pressure. Note that residual TEA will likely be present and may need to be removed by co-evaporation with a suitable solvent or subsequent purification.

Protocol 4.2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for highly polar compounds that are poorly retained in reversed-phase chromatography.[13]

-

Column Selection: Choose a HILIC column with an amide or amino bonded phase.[10][14]

-

Mobile Phase: HILIC uses a high-organic mobile phase with a small amount of aqueous buffer. A typical starting point is a gradient of 95:5 to 80:20 Acetonitrile:Water with a buffer (e.g., 10 mM Ammonium Acetate, pH adjusted).

-

Causality: In HILIC, a water-rich layer forms on the surface of the polar stationary phase. Polar analytes partition into this layer and are retained. Elution occurs as the aqueous (strong solvent) content of the mobile phase increases.[13]

-

-

Sample Preparation: Dissolve the sample in the initial mobile phase conditions (high organic content).

-

Elution and Collection: Run the gradient and collect fractions corresponding to the product peak.

-

Post-Purification: Lyophilization or careful evaporation is required to remove the aqueous/organic mobile phase.

The Strategic Use of Protecting Groups

If direct purification of the primary amine is problematic, an alternative strategy is to mask its polarity and basicity using a protecting group, such as the tert-butyloxycarbonyl (Boc) group.[15][16]

Caption: Workflow using a protecting group strategy.

-

Rationale: The N-Boc protected intermediate is significantly less polar and is no longer basic. It behaves like a simple amide and can be easily purified using standard silica gel chromatography without additives like TEA.[17] The protecting group is then removed in a clean, high-yielding final step (e.g., using trifluoroacetic acid or HCl in dioxane). This two-step detour often results in higher overall yield and purity compared to struggling with the purification of the free amine.[15]

Final Purification: Crystallization

Crystallization is the ultimate method for achieving high purity and isolating a stable, solid form of the intermediate.[18] This is often performed by forming a salt, such as the hydrochloride salt, which typically has better crystalline properties than the free base.

Protocol 6.1: Recrystallization of the Hydrochloride Salt

-

Salt Formation: Dissolve the purified free base in a suitable solvent like isopropanol, ethanol, or diethyl ether.

-

Acidification: Slowly add a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring. The hydrochloride salt will typically precipitate out of solution.

-

Crude Isolation: Collect the precipitated solid by filtration and wash with cold solvent (e.g., cold diethyl ether).

-

Solvent Selection for Recrystallization: The key is to find a solvent system where the salt is sparingly soluble at room temperature but highly soluble at elevated temperatures.[18] Common systems for aminoketone hydrochlorides include aqueous ethanol or ethanol/ether mixtures.[19][20]

-

Recrystallization: Dissolve the crude salt in a minimal amount of the hot solvent system. Allow the solution to cool slowly to room temperature, then further cool in an ice bath to maximize crystal formation.

-

Final Collection: Collect the pure crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Quality Control

Purity must be confirmed using orthogonal analytical methods. A single technique is insufficient to declare an intermediate "pure."[6][21]

Table 2: Orthogonal Analytical Methods for Purity Assessment

| Technique | Information Provided | Key Strengths & Rationale |

| HPLC (UV) | Purity assessment (% area), detection of non-volatile impurities. | The gold standard for quantitative purity analysis of pharmaceutical intermediates.[22][23] |

| LC-MS | Purity assessment, mass confirmation of product, identification of impurity masses. | Essential for confirming the identity of the main product and providing structural clues for unknown impurities.[6] |

| NMR (¹H, ¹³C, ¹⁹F) | Definitive structural confirmation, detection of structural isomers, assessment for residual solvents. | Provides unambiguous structural verification. Quantitative NMR (qNMR) can be used for absolute purity determination.[21][22] |

References

- Vertex AI Search. (2025). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

- Novasol Biotech. (2024). How to detect the percentage of pharmaceutical intermediates?.

- Wikipedia. (n.d.). Acid–base extraction.

- Tianming Pharmaceuticals. (2026). Analytical Method Development for Intermediate Purity & Impurities.

- Benchchem. (2025). Synthesis and Reactivity of Piperidine Derivatives in Medicinal Chemistry: A Technical Guide.

- Wikipedia. (n.d.). Supercritical fluid chromatography.

- Benchchem. (n.d.). 2-Amino-1-(4,4-difluoropiperidin-1-yl)ethanone.

- Scripps Research and Rice University. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals.

- MDPI. (2025). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

- Waters. (n.d.). Basic Principles for Purification Using Supercritical Fluid Chromatography.

- Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.

- Waters. (2026). Basic Principles for Purification Using Supercritical Fluid Chromatography.

- Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide.

- Welch Materials. (2024). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications.

- Tosoh Bioscience. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.

- Benchchem. (2025). Technical Support Center: Purification of Polar Aminochromanols.

- ResearchGate. (2016). How to extract a molecule with amine and carboxylic acid functional group on it?.

- Organic Syntheses. (n.d.). aminoacetone semicarbazone hydrochloride.

- Blogs. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.

- SHIMADZU. (n.d.). Advanced Analysis with Supercritical Fluids Chromatography.

- Phenomenex. (n.d.). Supercritical Fluid Chromatography (SFC) Columns.

- ACS Publications. (2000). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters.

- Ijaresm. (2025). Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation”.

- ACS Publications. (2018). Method for the Direct Enantioselective Synthesis of Chiral Primary α-Amino Ketones by Catalytic α-Amination. Organic Letters.

- Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography.

- IJRAR.org. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation.

- Google Patents. (n.d.). US3254124A - Aminoketones and methods for their production.

- ACS Omega. (2025). Direct Synthesis of α-Amino Ketones via Photochemical Nickel-Catalyzed Acyl–Aryl Cross-Coupling.

- University of Illinois. (n.d.). Protecting Groups.

- Google Patents. (n.d.). US2585988A - Method of preparing aminoketones.

- Google Patents. (n.d.). CN1132741A - Method for purification of basic amino acid.

- Diaion. (n.d.). Separation and Refining of Amino acids.

- Organic Chemistry Portal. (n.d.). Protective Groups.

- Wikipedia. (n.d.). Aminoaldehydes and aminoketones.

- Organic Chemistry Portal. (n.d.). α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination.

- SciSpace. (n.d.). Amino Acid-Protecting Groups.

- Boc Sciences. (n.d.). Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups.

- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.

- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.

- Sigma-Aldrich. (n.d.). 2-Amino-1-(4,4-difluoropiperidin-1-yl)ethan-1-one.

- PMC. (n.d.). Free Amino Group Transfer via α‐Amination of Native Carbonyls.

- Russian Chemical Reviews. (2023). Synthesis of α-amino carbonyl compounds: a brief review.

- PMC. (n.d.). Recent progress in the chemistry of β-aminoketones.

- Benchchem. (2025). Application Notes and Protocols for the Synthesis of α-Amino Ketones using 1-Chlorobutan-2-one.

- ChemScene. (n.d.). 2-Amino-1-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-one.

- Chemistry - A European Journal. (2025). Continuous Flow Synthesis of β‐Aminoketones as Masked Vinyl Ketone Equivalents.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Aminoaldehydes and aminoketones - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tianmingpharm.com [tianmingpharm.com]

- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pharmanow.live [pharmanow.live]

- 10. obrnutafaza.hr [obrnutafaza.hr]

- 11. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. biotage.com [biotage.com]

- 14. welch-us.com [welch-us.com]

- 15. Protective Groups [organic-chemistry.org]

- 16. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]

- 17. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 18. mt.com [mt.com]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. US3254124A - Aminoketones and methods for their production - Google Patents [patents.google.com]

- 21. Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation” [ijaresm.com]

- 22. How to detect the percentage of pharmaceutical intermediates? - Novasol Biotech [novasolbio.com]

- 23. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]

Navigating Amidation Reactions: A Technical Guide to Optimizing Solvent Conditions for 2-Amino-1-(4-(difluoromethyl)piperidin-1-yl)ethan-1-one

Welcome to our specialized technical support center. This guide is designed for researchers, scientists, and professionals in drug development who are working with the amidation of 2-Amino-1-(4-(difluoromethyl)piperidin-1-yl)ethan-1-one. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of solvent optimization and achieve successful, high-yield reactions.

Troubleshooting Guide: Overcoming Common Hurdles in Amidation

This section addresses specific challenges you may encounter during your experiments, offering explanations rooted in chemical principles and actionable solutions.

Question 1: I'm observing low to no yield of my desired amide product. What are the primary solvent-related factors that could be responsible?

Answer:

Low yields in the amidation of 2-Amino-1-(4-(difluoromethyl)piperidin-1-yl)ethan-1-one are frequently tied to suboptimal solvent conditions. The solvent's role is multifaceted, influencing reactant solubility, the stability of intermediates, and overall reaction kinetics.[1][2] Here are the key solvent-related factors to investigate:

-

Poor Solubility of Reactants: If your carboxylic acid, amine, or coupling reagents are not fully dissolved, the reaction will be slow and incomplete.[3] Amidation reactions involving coupling reagents are often performed in polar aprotic solvents like dichloromethane (DCM) or N,N-dimethylformamide (DMF) to ensure good solubility.[1]

-

Solution: Before starting your reaction, confirm the solubility of all starting materials in your chosen solvent. If solubility is an issue, consider switching to a more polar solvent or using a co-solvent system. For instance, a mixture of THF and water can sometimes improve solubility and reaction kinetics.[4]

-

-

Inappropriate Solvent Polarity: The polarity of the solvent, often quantified by its dielectric constant, significantly impacts the reaction rate by stabilizing or destabilizing charged intermediates and transition states.[5][6] For many amidation reactions, particularly those that proceed through charged intermediates, a polar solvent can enhance the reaction rate.[6] However, the relationship is not always linear and depends on the specific mechanism.[2][7]

-

Solution: Screen a range of solvents with varying polarities. A good starting point includes DCM, acetonitrile (ACN), DMF, and tetrahydrofuran (THF). It's crucial to understand that the "best" solvent is highly substrate-dependent.

-

-

Solvent-Mediated Side Reactions: Some solvents can participate in or promote unwanted side reactions. For instance, protic solvents (like alcohols or water) can hydrolyze activated carboxylic acid intermediates or compete with the amine as a nucleophile, leading to lower yields.[8]

-

Solution: Aprotic solvents are generally preferred for amidation reactions to avoid these side reactions.[8] Ensure your aprotic solvents are anhydrous, as even trace amounts of water can be detrimental.

-

Question 2: My reaction is producing significant amounts of a side product, which I suspect is an N-acylurea. How does the solvent choice contribute to this, and how can I mitigate it?

Answer:

The formation of an N-acylurea byproduct is a classic side reaction when using carbodiimide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[9][10] This occurs when the highly reactive O-acylisourea intermediate rearranges before it can be intercepted by the amine.[9]

The solvent plays a critical role in the rate of this rearrangement versus the rate of the desired amidation.

-

Causality: Highly polar, non-coordinating solvents can sometimes favor the intramolecular rearrangement leading to the N-acylurea.

-

Mitigation Strategies:

-

Use of Additives: The most effective way to suppress N-acylurea formation is by adding a nucleophilic catalyst such as 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt).[3][9] These additives react with the O-acylisourea intermediate to form an active ester that is more stable and less prone to rearrangement.[11]

-

Solvent Selection: While the use of additives is primary, solvent choice still matters. Less polar solvents like DCM can sometimes be advantageous over highly polar solvents like DMF in reducing this side reaction, though solubility must be considered.[12]

-

Reaction Concentration and Temperature: Running the reaction at a higher concentration can favor the bimolecular reaction (amidation) over the unimolecular rearrangement. Lowering the reaction temperature can also help to slow down the rate of the rearrangement.[10]

-

Question 3: I'm concerned about racemization of a chiral carboxylic acid during the coupling reaction. How does the solvent influence the degree of racemization?

Answer:

Racemization is a significant concern when coupling chiral carboxylic acids, as it can lead to a loss of biological activity in the final product.[13] The solvent can have a profound impact on the rate of racemization.[14][15]

-

Mechanism of Racemization: Racemization often proceeds through the formation of a symmetric oxazolone intermediate from the activated carboxylic acid.[9]

-

Influence of Solvent Polarity: Polar solvents, particularly DMF, have been shown to increase the rate of racemization in some cases.[13][14] This is because they can stabilize the charged intermediates involved in the oxazolone formation pathway.

-

Strategies to Minimize Racemization:

-

Solvent Choice: Where solubility permits, consider using less polar solvents.[13]

-

Additives are Crucial: The use of additives like HOBt or HOAt is highly recommended as they form active esters that are less susceptible to racemization.[11][13]

-

Base Selection: Use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) instead of less hindered bases.[13]

-

Temperature Control: Perform the coupling reaction at lower temperatures (e.g., 0 °C) to minimize the rate of racemization.[13]

-

Frequently Asked Questions (FAQs)

Q1: What are the key properties to consider when selecting a solvent for my amidation reaction?

A1: The ideal solvent should possess the following characteristics:

-

High Solubilizing Power: It must effectively dissolve all reactants and reagents.[3]

-

Inertness: It should not react with any of the starting materials, intermediates, or products.[8]

-

Appropriate Polarity: The polarity should be optimized to favor the desired reaction pathway and stabilize the transition state.[5]

-

Ease of Removal: The solvent should be easily removable during the work-up and purification steps.

-

Safety and Environmental Impact: Whenever possible, choose safer and more environmentally friendly solvents.[1]

Q2: Can I use a solvent-free approach for the amidation of 2-Amino-1-(4-(difluoromethyl)piperidin-1-yl)ethan-1-one?

A2: Solvent-free reactions can be an excellent option for improving sustainability and, in some cases, reaction rates.[16][17] Whether this is feasible depends on the physical properties of your specific substrates. If both the carboxylic acid and the amine are liquids at the reaction temperature, a solvent-free approach catalyzed by a Lewis acid, for example, could be explored.[16] However, if either reactant is a solid, a solvent will likely be necessary to ensure adequate mixing and reactivity.

Q3: How do I properly dry my solvents to prevent hydrolysis during the reaction?

A3: Water can be a significant issue in amidation reactions, leading to hydrolysis of the activated acid and reduced yields. Standard procedures for drying solvents should be followed. This typically involves distillation from an appropriate drying agent (e.g., calcium hydride for DCM, sodium/benzophenone for THF) or passing the solvent through a column of activated alumina (a solvent purification system). Commercially available anhydrous solvents are also a reliable option.

Q4: Are there any "greener" solvent alternatives to commonly used ones like DCM and DMF?

A4: Yes, the field of green chemistry is actively exploring safer and more sustainable solvent alternatives. For amidation reactions, options like 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), and p-cymene are being investigated.[1][4] These solvents often have lower toxicity and are derived from renewable resources. However, their suitability for your specific reaction will require experimental validation.

Data and Protocols

Solvent Property Comparison

The following table provides a comparison of common solvents used in amidation reactions.

| Solvent | Dielectric Constant (20°C) | Boiling Point (°C) | Polarity | Type |

| Dichloromethane (DCM) | 9.1 | 39.6 | Polar | Aprotic |

| N,N-Dimethylformamide (DMF) | 36.7 | 153 | Polar | Aprotic |

| Acetonitrile (ACN) | 37.5 | 81.6 | Polar | Aprotic |

| Tetrahydrofuran (THF) | 7.6 | 66 | Relatively Nonpolar | Aprotic |

| Toluene | 2.4 | 110.6 | Nonpolar | Aprotic |

General Experimental Protocol for EDC/HOBt Mediated Amidation

This protocol provides a general starting point. The specific amounts and reaction times may need to be optimized for your particular substrates.

-

Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) and HOBt (1.2 equivalents) in your chosen anhydrous solvent (e.g., DCM or DMF).

-

Activation: Cool the solution to 0 °C in an ice bath. Add EDC (1.2 equivalents) portion-wise and stir the mixture at 0 °C for 30-60 minutes.

-

Amine Addition: In a separate flask, dissolve 2-Amino-1-(4-(difluoromethyl)piperidin-1-yl)ethan-1-one (1.0-1.1 equivalents) in a minimal amount of the same anhydrous solvent. If using an amine salt, add a non-nucleophilic base like DIPEA (1.2-1.5 equivalents).

-

Coupling: Slowly add the amine solution to the activated carboxylic acid mixture at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, dilute the mixture with the solvent and wash sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess base and EDC byproducts, followed by a wash with a dilute base solution (e.g., saturated NaHCO₃) to remove unreacted HOBt and carboxylic acid. Finally, wash with brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Visualizing the Process

Amidation Workflow

Caption: A typical workflow for EDC/HOBt mediated amidation.

Key Intermediates in Amidation

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Chemical Kinetics in Solution Phase: Challenges beyond the Correlation of the Rate Constant with the Dielectric Constant of Reaction Media | IntechOpen [intechopen.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Amide Reactions: Solvent Influence on Rate Controllability [eureka.patsnap.com]

- 5. pollution.sustainability-directory.com [pollution.sustainability-directory.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Knowledge Center Archive - Bachem [bachem.com]

- 11. nbinno.com [nbinno.com]

- 12. reddit.com [reddit.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Solvent-Free Iron(III) Chloride-Catalyzed Direct Amidation of Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

resolving common impurities in 2-Amino-1-(4-(difluoromethyl)piperidin-1-yl)ethan-1-one batches

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists optimizing the synthesis of 2-Amino-1-(4-(difluoromethyl)piperidin-1-yl)ethan-1-one , a highly polar glycinamide fragment often utilized in drug discovery.

Synthesizing this fragment typically involves the amide coupling of 4-(difluoromethyl)piperidine[] with Boc-protected glycine[2], followed by acidic deprotection[3]. While conceptually straightforward, this sequence is prone to specific side reactions that generate closely eluting impurities. This guide provides mechanistic troubleshooting, quantitative analytical markers, and self-validating protocols to ensure high-purity batches.

Synthesis Workflow & Impurity Mapping

The following workflow illustrates the standard synthetic route and the exact stages where critical process impurities are generated.

Workflow of 2-Amino-1-(4-(difluoromethyl)piperidin-1-yl)ethan-1-one synthesis and impurity origins.

Quantitative Impurity Profiling

Accurate LC-MS interpretation is critical. Several impurities in this pathway exhibit nearly identical mass shifts but require entirely different chemical interventions.

| Impurity Profile | Mechanism of Formation | Mass Shift (Δ Da) | Chromatographic Shift (Δ RT) | Mitigation Strategy |

| Unreacted SM | Incomplete coupling due to reagent degradation or steric hindrance. | -57.02 Da | Early eluting (highly polar) | Optimize EDC/HOBt equivalents; ensure anhydrous conditions. |

| Gly-Gly Adduct | Self-condensation of Boc-Gly-OH or pre-existing dipeptide in SM. | +57.02 Da | Late eluting (more lipophilic) | Screen Boc-Gly-OH lots; avoid excessive pre-activation time. |

| N-tert-Butyl Adduct | Alkylation of the primary amine by t-butyl cation during Boc removal. | +57.07 Da | Late eluting | Add cation scavengers (e.g., TIPS) to the TFA deprotection cocktail. |

| Trifluoroacetamide | Acylation of the free primary amine by TFA or trace TFA-anhydride. | +96.00 Da | Late eluting | Control temperature during TFA evaporation (<30 °C). |

Troubleshooting FAQs

Q1: I am observing a +57 Da mass shift in my final product. Is this a glycine insertion or incomplete deprotection? A1: This is a classic analytical trap. A mass shift of ~+57 Da can represent either an Endo-Glycine insertion (+57.02 Da) or a tert-butyl alkylation (+57.07 Da).

-

Causality: The Gly-Gly impurity occurs during the coupling phase if the Boc-Gly-OH raw material contains dipeptide impurities[4] or if prolonged pre-activation causes self-condensation[2]. Conversely, the tert-butyl adduct forms during deprotection when the highly electrophilic tert-butyl carbocation (generated by Boc cleavage) attacks the newly freed primary amine.

-

Resolution: You must use High-Resolution Mass Spectrometry (HRMS) to differentiate the 0.05 Da difference. If it is the Gly-Gly adduct, reduce your pre-activation time to <5 minutes. If it is the t-butyl adduct, you must implement a scavenger (see Protocol 2).

Q2: My LC-MS shows a +96 Da impurity that co-elutes with the product. What is this and how do I remove it? A2: This is a trifluoroacetamide derivative.

-

Causality: During the concentration of Trifluoroacetic Acid (TFA) under reduced pressure, elevated water bath temperatures can drive an acylation reaction between the free primary amine of your product and TFA (or trace trifluoroacetic anhydride, TFAA, present in lower-grade TFA).

-

Resolution: Never exceed a water bath temperature of 30 °C when concentrating TFA. Alternatively, avoid concentration altogether by directly precipitating the product from the reaction mixture using cold diethyl ether.

Q3: Why am I seeing significant unreacted 4-(difluoromethyl)piperidine after 24 hours, and why shouldn't I just use HATU to force the reaction? A3: While the difluoromethyl group at the 4-position exerts mild electron-withdrawing effects, the secondary amine of the piperidine ring remains highly nucleophilic[]. Incomplete reactions are usually due to moisture degrading the active ester.

-

Causality: While uronium-based reagents like HATU are powerful, they generate strongly UV-absorbing tetramethylurea and guanidinium byproducts. Because your target molecule is highly polar, these byproducts will co-elute during reverse-phase purification.

-

Resolution: We strongly recommend sticking to EDC·HCl and HOBt[3]. The urea byproduct of EDC is entirely water-soluble and can be removed via a simple aqueous workup, preserving the purity profile of your intermediate.

Validated Experimental Protocols

Protocol 1: EDC/HOBt-Mediated Amide Coupling

This protocol is optimized to prevent Gly-Gly self-condensation while ensuring complete conversion of the piperidine starting material[3].

Reagents:

-

4-(Difluoromethyl)piperidine (1.0 eq)

-

Boc-Gly-OH (1.1 eq)

-

EDC·HCl (1.2 eq)

-

HOBt (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

-

Preparation: Dissolve 4-(difluoromethyl)piperidine and Boc-Gly-OH in anhydrous DCM to achieve a 0.1 M concentration.

-

Cooling: Chill the reaction flask to 0 °C using an ice bath to suppress side reactions.

-

Activation: Add HOBt and DIPEA to the mixture. Stir for 2 minutes.

-

Coupling: Add EDC·HCl portion-wise over 5 minutes. Do not pre-activate the Boc-Gly-OH with EDC prior to adding the piperidine, as this promotes the +57.02 Da Gly-Gly impurity.

-

Reaction: Maintain at 0 °C for 30 minutes, then allow the reaction to naturally warm to room temperature. Stir for 15 hours.

-

Workup: Transfer the mixture to a separatory funnel. Wash sequentially with 5% aqueous citric acid (removes unreacted piperidine), saturated aqueous NaHCO₃ (removes unreacted Boc-Gly-OH and HOBt), and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Self-Validation Check: The theoretical exact mass of the intermediate is 292.16 Da. LC-MS should show a dominant peak at [M+H]⁺ = 293.16 Da.

Protocol 2: Scavenger-Assisted Boc Deprotection

This protocol utilizes a silane scavenger to permanently quench the tert-butyl carbocation, preventing the +57.07 Da alkylation impurity.

Reagents:

-

Boc-Protected Intermediate (from Protocol 1)

-

Trifluoroacetic Acid (TFA)

-

Triisopropylsilane (TIPS) (2.0 eq)

-

Dichloromethane (DCM)

Step-by-Step Methodology:

-

Solvation: Dissolve the Boc-protected intermediate in DCM (0.2 M concentration).

-

Scavenger Addition: Add 2.0 equivalents of TIPS to the solution. Mechanistic note: TIPS acts as a hydride donor, reducing the tert-butyl carbocation to harmless isobutane gas.

-

Acidification: Cool the flask to 0 °C. Slowly add TFA dropwise until the solvent ratio is 1:1 (TFA:DCM).

-

Cleavage: Remove the ice bath and stir at room temperature for 2 hours.

-

Precipitation: Instead of concentrating the mixture (which risks +96 Da trifluoroacetamide formation), slowly drip the reaction mixture into 10 volumes of vigorously stirred, ice-cold diethyl ether.

-

Collection: Centrifuge or filter the resulting white precipitate. Wash twice with fresh cold diethyl ether to remove residual TFA and TIPS. Dry under high vacuum.

-

Self-Validation Check: LC-MS of the isolated solid must show complete disappearance of the 293.16 Da peak and the appearance of the target product at [M+H]⁺ = 193.11 Da.

References

-

3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS National Institutes of Health (PMC) URL:[Link]

Sources

Technical Support Center: HPLC Method Development for 2-Amino-1-(4-(difluoromethyl)piperidin-1-yl)ethan-1-one

Welcome to the technical support center for the HPLC analysis of 2-Amino-1-(4-(difluoromethyl)piperidin-1-yl)ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for developing and optimizing a robust HPLC method for this compound.

Compound Overview

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for HPLC method development for this compound?

A1: For initial method development, a reversed-phase HPLC approach is recommended. The following table outlines a good starting point for your experiments.

| Parameter | Recommended Starting Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | A C18 column is a versatile and widely used stationary phase that provides good retention for a broad range of compounds, including polar molecules. |

| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | The acidic mobile phase will protonate the basic amine groups, reducing peak tailing and improving peak shape. Acetonitrile is a common organic modifier with good UV transparency. |

| Gradient | 10-90% B over 20 minutes | A gradient elution is recommended for initial screening to determine the approximate organic solvent concentration needed to elute the compound and to separate it from any impurities. |

| Flow Rate | 1.0 mL/min | This is a standard flow rate for a 4.6 mm ID column and provides a good balance between analysis time and efficiency. |

| Column Temperature | 30°C | Maintaining a constant column temperature is crucial for reproducible retention times. 30°C is a common starting point. |

| Detection | UV at ~210 nm | As the compound lacks a strong chromophore, detection at a lower UV wavelength is a good starting point. The exact wavelength should be optimized based on the UV spectrum of the analyte. |

| Injection Volume | 10 µL | This is a standard injection volume. It can be adjusted based on the sample concentration and detector sensitivity. |

Q2: My peak is showing significant tailing. What can I do to improve the peak shape?

A2: Peak tailing is a common issue when analyzing basic compounds like 2-Amino-1-(4-(difluoromethyl)piperidin-1-yl)ethan-1-one. It is often caused by secondary interactions between the protonated amine groups and residual silanol groups on the silica-based stationary phase. Here are several strategies to mitigate peak tailing:

-

Lower the Mobile Phase pH: Ensure your mobile phase pH is sufficiently low (around 2.5-3.5) by using an acidic modifier like phosphoric acid or formic acid. This will keep the analyte consistently protonated and minimize interactions with silanol groups.

-

Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds. These columns have been end-capped to reduce the number of accessible silanol groups.

-

Add a Competing Base: Introduce a small amount of a competing base, such as triethylamine (TEA), to the mobile phase (e.g., 0.1% TEA). TEA will preferentially interact with the active sites on the stationary phase, masking them from the analyte.

-

Increase the Ionic Strength of the Mobile Phase: A higher buffer concentration can also help to reduce secondary interactions.

Q3: I am not getting enough retention on a C18 column. What are my options?

A3: If your analyte is eluting too early, even with a low percentage of organic modifier, consider the following options:

-